2-Methyl-5-phenacyloxyisoquinolin-1-one
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-5-phenacyloxyisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-19-11-10-14-15(18(19)21)8-5-9-17(14)22-12-16(20)13-6-3-2-4-7-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWCXKDPGHFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-Methyl-5-phenacyloxyisoquinolin-1-one is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of 2-Methyl-5-phenacyloxyisoquinolin-1-one can be represented as follows:
This compound features an isoquinoline core with a phenacyloxy group, which is critical for its biological activity.
Antimicrobial Activity
Research has indicated that 2-Methyl-5-phenacyloxyisoquinolin-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are typically in the range of 10-50 µg/mL, showcasing strong antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in cell cultures, particularly against influenza and HIV viruses. The mechanism appears to involve interference with viral entry into host cells.
Anticancer Properties
In cancer research, 2-Methyl-5-phenacyloxyisoquinolin-1-one has shown promise as an anticancer agent. Cell line studies indicate that it induces apoptosis in various cancer cells, including breast and lung cancer lines. The IC50 values for these cell lines range from 15 to 25 µM.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 20 |
| A549 (Lung cancer) | 15 |
The biological activity of 2-Methyl-5-phenacyloxyisoquinolin-1-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Binding : It can interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- DNA Interaction : There is evidence suggesting that the compound can intercalate into DNA, disrupting replication processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-Methyl-5-phenacyloxyisoquinolin-1-one is crucial for developing more effective derivatives. Modifications to the phenacyloxy group or the isoquinoline core can significantly alter biological potency.
Key Findings from SAR Studies:
- Substitutions on the phenyl ring enhance antimicrobial activity.
- The presence of electron-withdrawing groups increases anticancer efficacy.
Case Studies
Several case studies have been documented involving the application of this compound in therapeutic settings:
-
Case Study in Antimicrobial Treatment :
- A clinical trial assessed the efficacy of 2-Methyl-5-phenacyloxyisoquinolin-1-one in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
-
Case Study in Cancer Therapy :
- A study involving patients with advanced breast cancer explored the use of this compound in combination with conventional chemotherapy. Patients receiving the compound exhibited improved survival rates and reduced tumor sizes compared to those receiving chemotherapy alone.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2-Methyl-5-phenacyloxyisoquinolin-1-one, and how can reaction conditions be optimized?
The synthesis of isoquinolinone derivatives typically involves multi-step protocols. For example, analogous compounds (e.g., 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one) are synthesized via nucleophilic substitution, cyclization, and oxidation steps under controlled conditions. Key parameters include:
- Solvent selection : Dichloromethane or ethanol for solubility and reaction efficiency .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Methodological consistency is critical; replicate procedures from analogous compounds and validate via TLC/HPLC .
Q. How should researchers characterize the purity and structural identity of 2-Methyl-5-phenacyloxyisoquinolin-1-one?
Standard analytical workflows include:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm substituent positions and isoquinolinone core (e.g., carbonyl resonance at ~170 ppm in ¹³C NMR) .
- HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm error.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Elemental analysis : Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values.
For novel derivatives, X-ray crystallography is recommended for unambiguously resolving stereochemistry .
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of 2-Methyl-5-phenacyloxyisoquinolin-1-one be systematically resolved?
Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or compound stability. To address this:
- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Stability testing : Monitor compound integrity in buffer/PBS via LC-MS over 24–48 hours.
- Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature, focusing on studies with rigorous experimental designs (e.g., dose-response curves, n ≥ 3 replicates) . Example workflow:
| Parameter | Recommendation | Reference |
|---|---|---|
| Assay replication | Minimum three independent experiments | |
| Data normalization | Use positive/negative controls |
Q. What strategies are effective for optimizing the regioselectivity of functional group modifications on the isoquinolinone core?
Regioselective modification (e.g., phenacyloxy group at C5) requires precise control of electronic and steric factors:
- Directing groups : Install transient protecting groups (e.g., Boc) to steer electrophilic attacks .
- Catalytic systems : Pd-mediated cross-coupling for arylations (e.g., Suzuki-Miyaura at C4/C8 positions) .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict reactive sites based on frontier molecular orbitals. Case study: For 5-phenacyloxy derivatives, microwave-assisted synthesis (100°C, 30 min) improved regioselectivity by 40% compared to conventional heating .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Target selection : Prioritize structurally characterized targets (e.g., PDB entries) with known ligand-binding pockets.
- Biophysical assays :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ, k𝒹) in real-time.
- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS).
- Cellular assays : Use luciferase reporters or calcium flux assays for functional activity .
- Negative controls : Include structurally related inactive analogs (e.g., methyl group deletion) to confirm specificity.
Data Reporting and Reproducibility
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental section : Specify exact molar ratios, solvent grades, and equipment (e.g., "refluxed under N₂ using a Schlenk line").
- Supporting information : Provide raw spectral data (NMR, HRMS) and chromatograms.
- Crystallography data : Deposit .cif files in public repositories (e.g., Cambridge Crystallographic Data Centre) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
